An In-Depth Technical Guide to the Chemical Properties of (R)-2-Phenoxypropionic Acid
An In-Depth Technical Guide to the Chemical Properties of (R)-2-Phenoxypropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Phenoxypropionic acid is a chiral carboxylic acid that has garnered significant interest in various scientific fields. While it is extensively utilized as a crucial intermediate in the synthesis of aryloxyphenoxypropionate herbicides, its structural motif is also found in pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical properties of (R)-2-Phenoxypropionic acid, with a focus on data and methodologies relevant to researchers in both agrochemical and pharmaceutical development.
Chemical and Physical Properties
(R)-2-Phenoxypropionic acid, also known as (R)-(+)-2-phenoxypropanoic acid, is a white to off-white crystalline solid. Its chemical structure consists of a phenoxy group attached to a propionic acid backbone at the chiral center.
Table 1: Physicochemical Properties of (R)-2-Phenoxypropionic Acid
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| CAS Number | 1129-46-0 | [1] |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 112-115 °C (for racemic mixture) | |
| Boiling Point | 265 °C (for racemic mixture) | |
| pKa | 3.22 (for racemic mixture) | [1] |
| Solubility | Very soluble in water | [1] |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of 2-phenoxypropionic acid in CDCl₃ typically shows characteristic signals for the aromatic protons of the phenoxy group, the methine proton at the chiral center, and the methyl protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides insights into the carbon framework of the molecule. Key resonances include the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the methine carbon, and the methyl carbon.
FT-IR Spectroscopy
The infrared spectrum of 2-phenoxypropionic acid is characterized by a broad absorption band for the hydroxyl group of the carboxylic acid, a sharp peak for the carbonyl group, and bands corresponding to the C-O stretching of the ether linkage and the aromatic ring.
Mass Spectrometry
Electron impact mass spectrometry of 2-phenoxypropionic acid typically results in a molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group.
Experimental Protocols
Synthesis of (R)-2-Phenoxypropionic Acid
A common method for the synthesis of dextrorotatory 2-phenoxypropionic acid derivatives involves the reaction of an alkali metal salt of dextrorotatory 2-chloropropionic acid with an alkali metal phenate.[2]
Materials:
-
(S)-2-chloropropionic acid
-
Phenol
-
Sodium hydroxide
-
Toluene (or another inert, high-boiling solvent)
-
Hydrochloric acid
Procedure:
-
Prepare the sodium salt of (S)-2-chloropropionic acid by reacting it with sodium hydroxide.
-
In a separate vessel, prepare sodium phenate by reacting phenol with sodium hydroxide in toluene.
-
Remove water from the sodium phenate mixture by azeotropic distillation.
-
Add the sodium (S)-2-chloropropionate to the sodium phenate solution.
-
Heat the reaction mixture under reflux for several hours.[2]
-
After cooling, the reaction mixture is worked up with water.
-
The aqueous layer is separated and acidified with hydrochloric acid to precipitate the (R)-2-Phenoxypropionic acid.
-
The crude product can be purified by recrystallization.
Synthesis of (R)-2-Phenoxypropionic Acid
Chiral Separation by HPLC
The enantiomers of 2-phenoxypropionic acid can be effectively separated using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Method:
-
Column: A chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OJ-H), is often effective.[3]
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane, 2-propanol, and an acidic modifier like trifluoroacetic acid (TFA). A common ratio is 98:2:0.1 (v/v/v).[3]
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.[3]
-
Detection: UV detection at 254 nm is suitable for monitoring the elution of the enantiomers.[3]
-
Temperature: The separation is typically performed at ambient temperature.
Procedure:
-
Prepare the mobile phase by mixing the components in the specified ratio.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Dissolve a sample of racemic 2-phenoxypropionic acid in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the separation and identify the two enantiomeric peaks based on their retention times.
Chiral HPLC Separation Workflow
Biological Activity and Relevance in Drug Development
While the primary application of (R)-2-Phenoxypropionic acid is in the agrochemical industry, derivatives of phenoxypropionic acid have shown significant biological activity, making them of interest to the pharmaceutical sector. Notably, these compounds have been identified as agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5]
PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[6] Activation of PPARα leads to the transcription of genes involved in fatty acid uptake and oxidation. As such, PPARα agonists are a class of drugs used to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.
The general mechanism of action for a PPARα agonist involves the following steps:
-
The agonist enters the cell and binds to the ligand-binding domain of PPARα.
-
This binding event causes a conformational change in the PPARα receptor.
-
The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[7][8]
-
The binding of the PPARα-RXR heterodimer to the PPRE, along with the recruitment of coactivator proteins, initiates the transcription of genes involved in lipid metabolism.[9]
PPARα Agonist Signaling Pathway
Conclusion
(R)-2-Phenoxypropionic acid is a versatile chiral molecule with established importance in the agrochemical industry and emerging potential in drug development. Its well-defined chemical and physical properties, coupled with established synthetic and analytical methodologies, make it an accessible building block for further research. The connection of its structural class to the PPARα signaling pathway opens avenues for the exploration of new therapeutic agents for metabolic disorders. This guide provides a foundational repository of technical information to support and stimulate further investigation into the applications of (R)-2-Phenoxypropionic acid and its derivatives.
References
- 1. 2-Phenoxypropionic acid(940-31-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR) - Google Patents [patents.google.com]
- 5. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
